4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Description
This compound belongs to the hexahydroquinolinecarbonitrile family, characterized by a fused bicyclic core with diverse substituents that modulate its physicochemical and biological properties. The structure includes:
Properties
CAS No. |
353469-66-6 |
|---|---|
Molecular Formula |
C28H28ClN3O2 |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(4-prop-2-enoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H28ClN3O2/c1-5-13-34-19-11-9-18(10-12-19)25-20(16-30)27(31)32(22-8-6-7-21(29)17(22)2)23-14-28(3,4)15-24(33)26(23)25/h5-12,25H,1,13-15,31H2,2-4H3 |
InChI Key |
LNYRDQFRKHYJCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)OCC=C)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Quinoline Formation
The hexahydroquinoline core is synthesized via a modified Niementowski reaction. A cyclohexane-1,3-dione derivative undergoes cyclocondensation with 3-chloro-2-methylaniline in refluxing ethanol, catalyzed by acetic acid. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization.
Reagents :
-
Cyclohexane-1,3-dione
-
3-Chloro-2-methylaniline (synthesized via nitro reduction using sulfur/NaHCO₃ in DMF)
-
Ethanol (anhydrous), acetic acid
Conditions :
Cyanidation and Amino Group Installation
The nitrile group at position 3 is introduced using trimethylsilyl cyanide (TMSCN) under acidic conditions. Subsequent hydrolysis of a thiourea intermediate with aqueous ammonia yields the free amine at position 2.
Reagents :
-
TMSCN, HCl (gas)
-
Thiourea, NH₄OH
Conditions :
One-Pot Tandem Alkylation-Cyclization
This method streamlines the synthesis by combining quinoline core formation and allyloxy group installation in a single reaction vessel.
Reagents :
-
3-Chloro-2-methylphenyl isocyanate
-
4-Allyloxyphenylacetonitrile
-
LDA (lithium diisopropylamide), THF
Mechanism :
-
LDA deprotonates the acetonitrile, generating a carbanion.
-
Nucleophilic attack on the isocyanate forms a β-enamine.
-
Intramolecular cyclization yields the hexahydroquinoline skeleton.
Conditions :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 3-chloro-2-methylaniline, ethyl 4-(allyloxy)benzoate, and malononitrile in acetic anhydride is irradiated at 150°C for 20 minutes.
Reagents :
-
Ethyl 4-(allyloxy)benzoate
-
Malononitrile, acetic anhydride
Conditions :
Solid-Phase Synthesis for High-Throughput Production
A resin-bound approach enables parallel synthesis of Compound A derivatives. Wang resin is functionalized with a tert-butyloxycarbonyl (Boc)-protected amine, followed by sequential coupling of preformed quinoline fragments.
Steps :
-
Resin activation with Boc-β-alanine.
-
Quinoline fragment coupling using HBTU/DIEA.
-
Allyloxy group introduction via Mitsunobu reaction.
-
Cleavage with TFA/CH₂Cl₂.
Yield : 82% (after HPLC purification)
Catalytic Asymmetric Hydrogenation
For enantioselective synthesis, a chiral ruthenium catalyst (Noyori-type) is employed to hydrogenate a ketone intermediate to the corresponding alcohol, which is oxidized back to the ketone after functionalization.
Catalyst : RuCl₂[(R)-BINAP]
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Multi-Step | 58–72 | 3–4 days | High | Well-optimized for bulk synthesis |
| One-Pot Tandem | 54 | 1 day | Moderate | Reduced purification steps |
| Microwave-Assisted | 76 | 20 minutes | Low | Rapid screening of derivatives |
| Solid-Phase | 82 | 2 days | High | Ideal for combinatorial libraries |
| Asymmetric Hydrogenation | 94 (ee) | 12 hours | Low | Enantioselective synthesis |
Critical Challenges and Optimization Strategies
-
Nitrile Group Stability : The cyanide moiety is prone to hydrolysis under basic conditions. Using anhydrous solvents and low temperatures during cyanidation mitigates this.
-
Allyloxy Group Isomerization : The allyl ether can undergo Claisen rearrangement at >100°C. Reactions involving this group are performed below 80°C or with radical inhibitors.
-
Byproduct Formation : Excess 3-chloro-2-methylaniline leads to dimerization. Stoichiometric control and slow addition reduce side reactions .
Biological Activity
4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential biological activities. This article reviews its structure, synthesis, and various biological activities, particularly focusing on its antibacterial and anti-inflammatory properties.
Structural Overview
The compound can be represented by the following structural formula:
This structure indicates a quinoline core with multiple functional groups that may contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to 4-[4-(allyloxy)phenyl]-2-amino derivatives. In a comparative analysis of various derivatives against Staphylococcus aureus and Staphylococcus epidermidis, certain structural features were identified as critical for enhancing antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with specific hydroxyl substitutions showed MIC values as low as 0.5–2.0 μg/mL against MRSA strains, outperforming conventional antibiotics such as tetracycline and ciprofloxacin .
The structure–activity relationship (SAR) studies indicated that modifications in the phenolic rings significantly influence antibacterial efficacy. For example, the presence of hydroxyl groups at specific positions (e.g., 4′ position in ring B) was essential for maintaining antibacterial properties .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were examined through assays measuring its inhibitory action on cyclooxygenase enzymes (COX-1 and COX-2). The compound demonstrated significant inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib. The results are summarized in Table 1 below:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 4-[4-(Allyloxy)phenyl]-2-amino... | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Diclofenac | 6.74 | 6.12 |
| Celecoxib | N/A | N/A |
These findings suggest that the compound may exert its anti-inflammatory effects by inhibiting prostaglandin synthesis via COX enzyme inhibition .
The proposed mechanism for the antibacterial activity involves interaction with bacterial DNA gyrase, an essential enzyme for DNA replication. The compound's ability to inhibit this enzyme leads to disruption in bacterial growth and replication .
Case Studies
In a recent study evaluating the therapeutic potential of quinoline derivatives in treating infections caused by Trypanosoma brucei, it was found that similar compounds exhibited selective inhibition of critical metabolic pathways in the parasite . This highlights the versatility of quinoline-based structures in targeting various biological systems.
Scientific Research Applications
Chemical Structure and Formula
The compound can be represented by the following molecular formula:
Its structure features a quinoline core with various substituents that enhance its biological activity. The synthesis typically involves multi-step reactions including cyclization and functional group modifications to achieve the desired molecular architecture.
Anticancer Activity
One of the most promising applications of this compound is its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
Case Study:
A study demonstrated that derivatives of this compound showed IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells, indicating potent antiproliferative activity compared to standard chemotherapeutic agents . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests show efficacy against various bacterial strains, suggesting potential as an antibacterial agent.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's versatility in combating infections caused by resistant strains.
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Mechanistic studies are ongoing to elucidate how it interacts with neuronal pathways and protects against oxidative stress.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
The substituent at position 4 significantly influences electronic and steric properties. Key comparisons include:
*Calculated molecular formula based on structural analogs.
Key Observations:
- Electron-Withdrawing Groups (e.g., NO₂): Increase reactivity in electrophilic substitutions but reduce bioavailability due to polarity .
- Allyloxy Group: The allyl ether may offer metabolic instability (via oxidation) but improve membrane permeability compared to bulkier substituents .
Variations at Position 1
The 3-chloro-2-methylphenyl group in the target compound contrasts with analogs bearing:
- 1H-1,2,4-Triazol-3-yl (): Introduces hydrogen-bonding sites for kinase inhibition .
Q & A
Q. What synthetic methodologies are most effective for preparing 4-[4-(allyloxy)phenyl]hexahydroquinoline derivatives, and how can reaction conditions be optimized?
The Hantzsch dihydropyridine synthesis is a common approach for polyhydroquinoline derivatives. Key steps include cyclocondensation of aldehydes, β-keto esters, and ammonium acetate in refluxing ethanol. For the allyloxy-substituted variant, substituent compatibility must be validated—allyl ether groups may require protection during synthesis to prevent side reactions. Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature (80–100°C), and catalyst use (e.g., Lewis acids like ZnCl₂) to improve yield and regioselectivity .
Q. What analytical techniques are critical for structural elucidation of this hexahydroquinoline derivative?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, resolving bond angles, torsion angles, and stereochemistry. Complementary techniques include:
Q. How can preliminary biological activity screening be designed for this compound?
Begin with in vitro assays targeting calcium channel modulation (common for dihydropyridines) or antimicrobial activity:
- Calcium Flux Assays : Use fluorescent dyes (e.g., Fluo-4 AM) in cell lines (e.g., HEK293).
- Antibacterial Screening : Follow CLSI guidelines with MIC (minimum inhibitory concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. What mechanistic insights explain the role of allyloxy and chloro-methyl substituents in modulating bioactivity?
The allyloxy group enhances lipophilicity, potentially improving membrane permeability, while the 3-chloro-2-methylphenyl moiety may sterically hinder metabolic degradation. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like L-type calcium channels. Compare activity data from analogs with varying substituents to isolate electronic vs. steric effects .
Q. How can researchers resolve contradictions in reported biological activity data across similar quinoline derivatives?
Discrepancies often arise from differences in assay conditions (e.g., pH, solvent) or cellular models. Standardize protocols using:
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions.
- HPLC-MS Monitoring : Track degradation products and quantify half-life.
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify polymorphic transitions or decomposition temperatures .
Q. How can computational modeling aid in predicting SAR (Structure-Activity Relationships) for this compound?
- QSAR Models : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity.
- Molecular Dynamics Simulations : Assess binding stability to targets (e.g., kinases, ion channels) over 100-ns trajectories.
- ADMET Prediction : Tools like SwissADME to forecast bioavailability, CYP450 interactions, and toxicity .
Q. What experimental designs are optimal for evaluating catalytic reductive cyclization pathways in derivative synthesis?
Palladium-catalyzed reductive cyclization (using formic acid as a CO surrogate) can streamline synthesis. Key parameters:
- Catalyst Screening : Test Pd(OAc)₂, Pd/C, or PdCl₂ with ligands (e.g., PPh₃).
- Solvent Optimization : Compare DMF, THF, and toluene for yield and regioselectivity.
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
